2-(2H-tetrazole-5-yl)quinoline
Description
2-(2H-Tetrazole-5-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a tetrazole ring. The tetrazole group (C₁N₄H₂) is a non-classical bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications . Its molecular formula is C₁₀H₇N₅, with a molecular weight of 211.23 g/mol (monoisotopic mass: 211.0858). Derivatives of this compound, such as 6-methyl-2-(2H-tetrazol-5-yl)quinoline (C₁₁H₉N₅, MW: 211.23), are synthesized via cyclocondensation or alkylation reactions . The tetrazole-quinoline scaffold is notable for its role in angiotensin II receptor antagonists and antimicrobial agents, leveraging the electron-deficient quinoline ring and the hydrogen-bonding capacity of the tetrazole .
Properties
CAS No. |
101772-02-5 |
|---|---|
Molecular Formula |
C10H7N5 |
Molecular Weight |
197.20 g/mol |
IUPAC Name |
2-(2H-tetrazol-5-yl)quinoline |
InChI |
InChI=1S/C10H7N5/c1-2-4-8-7(3-1)5-6-9(11-8)10-12-14-15-13-10/h1-6H,(H,12,13,14,15) |
InChI Key |
JTVTWLHBQOLJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNN=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Table 1: Key Structural Features of Quinoline-Tetrazole/Triazole Derivatives
Key Observations :
- Substituent Position: The 2-position substitution on quinoline with tetrazole (as in the parent compound) optimizes π-π stacking interactions in receptor binding, whereas 4-position tetrazole derivatives (e.g., ) exhibit altered steric and electronic profiles due to proximity to the quinoline nitrogen.
- Electronic Effects : Electron-withdrawing groups (e.g., tetrazole) at the 2-position enhance charge-transfer transitions in UV-vis spectra (λmax ~310–350 nm), while electron-donating groups (e.g., methoxy in ) shift absorption maxima and alter bioactivity .
- Bioisosteric Replacement : Triazole analogs (e.g., ) show reduced metabolic stability compared to tetrazole derivatives but improved solubility due to polar triazole-oxygen linkages .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Insights :
- LogP and Solubility : Methyl or chloro substituents increase hydrophobicity (higher LogP), reducing aqueous solubility. Triazole derivatives () exhibit better solubility due to polar ether linkages.
- Spectral Shifts : Methoxy groups (e.g., in ) red-shift absorption maxima, while chloro substituents (e.g., ) enhance electron affinity, intensifying charge-transfer bands .
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